4-Methyl-1,3-thiazole-5-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methyl-1,3-thiazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 953070-51-4 . It is used as a pharmaceutical intermediate . Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .

Molecular Structure Analysis

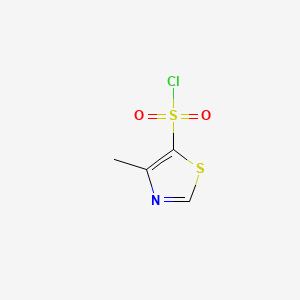

The molecular formula of “4-Methyl-1,3-thiazole-5-sulfonyl chloride” is C4H4ClNO2S2 . The InChI Key is AWTJUYXVSWZCIK-UHFFFAOYSA-N . The SMILES representation is CC1=C (SC=N1)S (Cl) (=O)=O .

Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-1,3-thiazole-5-sulfonyl chloride” is 198.67 . It appears as a low melting solid, with a color ranging from white to yellow to brown . It is sparingly soluble in water (0.26 g/L at 25°C) .

科学的研究の応用

Preparation and Reactivity

4-Methyl-1,3-thiazole-5-sulfonyl chloride has been utilized in synthesizing various sulfonamides and trisubstituted 1,3-thiazoles, showcasing its versatility in chemical reactions. The compound's ability to react with amines and undergo nucleophilic substitution reactions makes it a valuable reagent in the regioselective synthesis of novel thiazoles (Turov, Vinogradova, & Brovarets, 2014).

Synthetic Pathways and Derivatives

A method involving cyclocondensation with sodium sulfide has been developed to form sodium 4-tosyl-5-chlorothiazole-2-thiolate, which upon methylation or benzylations yields significant derivatives. Further oxidation introduces new thiazole derivatives, expanding the chemical utility of the compound (Kornienko & Zyabrev, 2014).

Advanced Applications

Antiproliferative Activity

Notably, some derivatives of 4-Methyl-1,3-thiazole-5-sulfonyl chloride have demonstrated promising antiproliferative activity against specific cancer cell lines. The research underlines the potential biomedical applications, suggesting further exploration into the anticancer properties of these compounds (Cohen et al., 2012).

Corrosion Inhibition

A study on poly[(hydrazinylazo)]thiazoles derivatives derived from 4-Methyl-1,3-thiazole-5-sulfonyl chloride revealed significant corrosion inhibition on cast iron-carbon alloy in acidic environments. This suggests potential applications in protecting industrial materials, highlighting the compound's relevance in material science and engineering (El-Lateef et al., 2021).

Safety And Hazards

“4-Methyl-1,3-thiazole-5-sulfonyl chloride” is known to cause severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

特性

IUPAC Name |

4-methyl-1,3-thiazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S2/c1-3-4(9-2-6-3)10(5,7)8/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTJUYXVSWZCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-thiazole-5-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-Fluoro-2,6-dioxo-3-(oxolan-2-yl)-1,2,3,6-tetrahydropyrimidin-1-yl]acetic acid](/img/structure/B2539592.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2539594.png)

![2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2539600.png)

![1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2539602.png)

![1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2539603.png)

![4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2539604.png)

![N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2539605.png)

![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)

![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)

![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)

![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester](/img/structure/B2539611.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2539613.png)